molecular formula C7H4Br2O2 B3034314 4,5-Dibromo-2-hydroxybenzaldehyde CAS No. 156089-67-7

4,5-Dibromo-2-hydroxybenzaldehyde

Cat. No. B3034314
CAS RN: 156089-67-7
M. Wt: 279.91 g/mol
InChI Key: XGZSRBKYCGVPRD-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-hydroxybenzaldehyde is a chemical compound with the formula C7H4Br2O2 . It is used in various applications such as Suzuki-Miyaura cross-coupling reactions, synthesis of blue fluorescent dye derivatives for organic light emitting diodes, Sharpless kinetic resolution for the formation of Baylis-Hillman enal adducts, and synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents .


Synthesis Analysis

The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde involves using p-cresol and o-dichlorobenzen as raw materials, processing low-temperature bromination at 32-42°C, high-temperature bromination at 145-168°C, hydrolysis, dehydration, and drying . Another method involves the condensation of ephedrine alkaloids with 5-bromo-2-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular weight of 4,5-Dibromo-2-hydroxybenzaldehyde is 279.92 . The molecular formula is C7H4Br2O2 .


Chemical Reactions Analysis

4,5-Dibromo-2-hydroxybenzaldehyde is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions . It also plays a role in the synthesis of blue fluorescent dye derivatives for organic light emitting diodes, and in the synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents .


Physical And Chemical Properties Analysis

4,5-Dibromo-2-hydroxybenzaldehyde is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name

4,5-dibromo-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZSRBKYCGVPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-2-hydroxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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